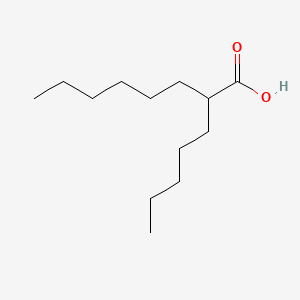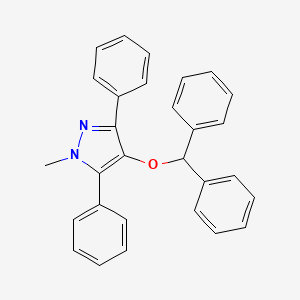![molecular formula C12H13NO4 B14612192 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid CAS No. 58898-51-4](/img/structure/B14612192.png)
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a tetrahydroquinoline moiety and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline ring system. This intermediate is then subjected to further reactions to introduce the oxo and propanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is often emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Scientific Research Applications
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- (2S)-N-[(3S)-1-(2-Amino-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]
Uniqueness
Compared to similar compounds, 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid is unique due to the specific positioning of the oxo and propanoic acid groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and advantages in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
58898-51-4 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-11(14)13-9/h2-4,7H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZJWOYACLCFOBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


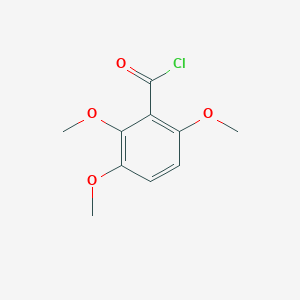
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
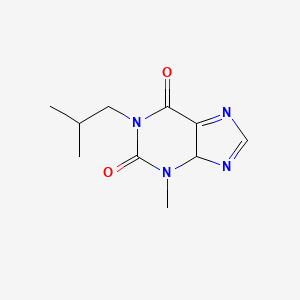
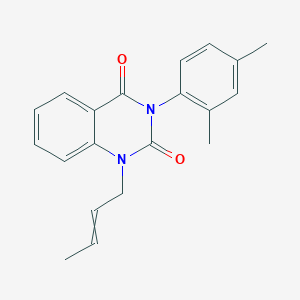
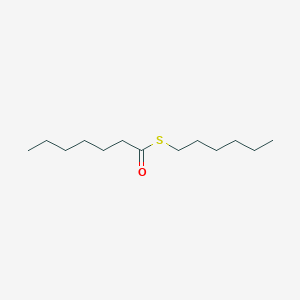
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
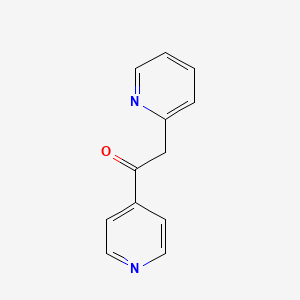
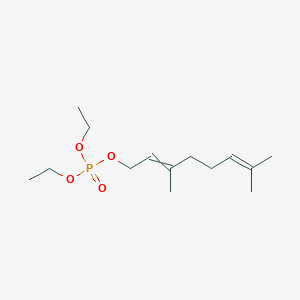
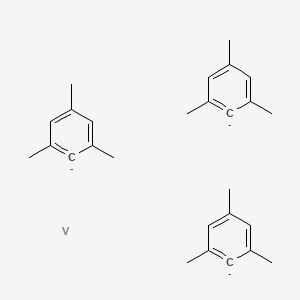
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
